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Compound of Interest

Compound Name: 2,3-Dimethyl-1-hexene

Cat. No.: B102464

This guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 2,3-Dimethyl-1-hexene (CAS No: 16746-86-4, Molecular Formula: C8H16,
Molecular Weight: 112.21 g/mol ).[1][2] The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers,
scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,3-Dimethyl-1-hexene are summarized in the tables
below, providing a clear reference for spectral interpretation.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment

~4.6-4.7 m =CH:z (vinylic protons)

~2.0 m -CH- (allylic methine)

~1.7 S =C-CHs (vinylic methyl)

~1.3 m -CH2-CHz2- (methylene groups)
~0.9 t -CHz-CHs (terminal methyl)

-CH-CHs (methine-adjacent
methyl)
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Note: Specific ppm values can vary slightly based on the solvent and instrument frequency.
Data is compiled from typical values for similar structures and publicly available spectra.

« 13 1
Chemical Shift (ppm) Assighment
~150 =C< (quaternary vinyl carbon)
~108 =CHz2 (terminal vinyl carbon)
~40 -CH- (methine carbon)
~35 -CHz- (methylene carbon)
~22 -CHz- (methylene carbon)
~20 -CHs (methyl carbons)
~14 -CHs (terminal methyl carbon)

Note: Assignments are based on general chemical shift ranges for alkenes and alkanes.[3][4]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Vibration Type Functional Group
~3080 C-H Stretch =C-H (vinylic)

2960-2850 C-H Stretch C-H (aliphatic)

~1645 C=C Stretch Alkene

~1465 C-H Bend -CH:- (scissoring)

~1375 C-H Bend -CHs (symmetric bending)
~890 C-H Bend =CHz2 (out-of-plane bend)

Note: Data is derived from the gas-phase IR spectrum available in the NIST Chemistry
WebBook.[5][6] The C=C stretch for a vinyl group typically falls between 1660-1630 cm~1.[7]

Table 4: Mass Spectrometry (EI-MS) Data
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m/z Interpretation Relative Abundance
112 Molecular lon [M]* Low

97 [M-CHs]* Moderate

83 [M-C2Hs]* High

69 [M-C3H7]* High

55 [CaH7]* High

41 [CsHs]* High

Note: Electron lonization (El) often leads to significant fragmentation, and the molecular ion
peak may be weak or absent.[8][9] Fragmentation patterns are dominated by the formation of
stable carbocations through the loss of alkyl radicals.[10][11] The base peak is often observed
at a lower m/z value.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
volatile, non-polar compound like 2,3-Dimethyl-1-hexene. Instrument parameters should be
optimized for specific laboratory conditions.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-1-hexene in ~0.7 mL
of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer.
e 'H NMR Acquisition:
o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-
45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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o Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Switch the probe to the 3C frequency.

o Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each
unique carbon.

o Alarger number of scans will be required due to the low natural abundance of 3C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift
scale to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Gas Phase: Inject a small amount of the volatile sample into an evacuated gas cell.
» Instrument Setup: Place the prepared sample in the spectrometer's sample compartment.
o Data Acquisition:

o Record a background spectrum of the empty cell or clean salt plates.

o Record the sample spectrum over the range of 4000-400 cm~1,

o The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2,3-Dimethyl-1-hexene in a volatile solvent
(e.g., hexane or dichloromethane).
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¢ GC Parameters:

o Injector: Use a split injection mode (e.g., 50:1 split ratio) with an injector temperature of
~250 °C.[12]

o Column: A non-polar capillary column (e.g., methyl silicone) is suitable.[13]

o Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up at a rate of 10-15
°C/min to a final temperature of ~200 °C to ensure separation from any impurities.[12]

e MS Parameters:
o lon Source: Electron lonization (EI) at 70 eV.[12]
o Mass Analyzer: Scan a mass range of m/z 35-300.
o Source Temperature: ~230 °C.[12]

o Data Analysis: Identify the peak corresponding to 2,3-Dimethyl-1-hexene in the total ion
chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and
major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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